3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid
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Overview
Description
3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a thiophene ring through a sulfonylamino group
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets. Without specific studies on “3-[(thiophen-2-ylsulfonylamino)methyl]benzoic acid”, it’s difficult to identify its primary targets .
Mode of Action
The mode of action of thiophene derivatives can vary greatly depending on their chemical structure and the biological target they interact with. Without specific information on “this compound”, it’s challenging to provide a detailed explanation of its interaction with its targets .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways due to their diverse biological activities. The specific pathways affected by “this compound” are unknown without further study .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for understanding its bioavailability. Unfortunately, without specific studies, it’s difficult to outline the ADME properties of "this compound" .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. Without specific information, it’s challenging to describe these effects .
Action Environment
Environmental factors can indeed influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how “this compound” interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonylation: The thiophene derivative is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Coupling with Benzoic Acid: The sulfonylated thiophene is coupled with benzoic acid or its derivatives under conditions that facilitate the formation of the sulfonylamino linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Similar structure but lacks the benzoic acid moiety.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid, which have different substituents on the benzoic acid ring.
Uniqueness
3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid is unique due to the presence of both the thiophene ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler analogs .
Properties
IUPAC Name |
3-[(thiophen-2-ylsulfonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c14-12(15)10-4-1-3-9(7-10)8-13-19(16,17)11-5-2-6-18-11/h1-7,13H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOAHZXDQFVNCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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